1-Propanethiol, 3-(diethylamino)-

multi‑drug resistance podophyllotoxin disulfide linker

3-(Diethylamino)-1-propanethiol (CAS 55790‑39‑1, C₇H₁₇NS, Mᵣ 147.28) is a bifunctional aliphatic aminothiol – an ω‑aminoalkyl mercaptan – that carries both a nucleophilic thiol (–SH) terminus and a basic tertiary diethylamino centre. The thiol group permits chemoselective disulfide/trisulfide coupling with electrophilic sulfur reagents and biological thiols, while the diethylamino head provides a solubilising, charge‑tuneable and metal‑chelating moiety.

Molecular Formula C7H17NS
Molecular Weight 147.28 g/mol
CAS No. 55790-39-1
Cat. No. B3053743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanethiol, 3-(diethylamino)-
CAS55790-39-1
Molecular FormulaC7H17NS
Molecular Weight147.28 g/mol
Structural Identifiers
SMILESCCN(CC)CCCS
InChIInChI=1S/C7H17NS/c1-3-8(4-2)6-5-7-9/h9H,3-7H2,1-2H3
InChIKeyXQFQYOHHVAEHPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Diethylamino)-1-propanethiol (CAS 55790‑39‑1) – Procurement‑Relevant Chemical Identity and Core Physicochemical Properties for the Scientific Buyer


3-(Diethylamino)-1-propanethiol (CAS 55790‑39‑1, C₇H₁₇NS, Mᵣ 147.28) is a bifunctional aliphatic aminothiol – an ω‑aminoalkyl mercaptan – that carries both a nucleophilic thiol (–SH) terminus and a basic tertiary diethylamino centre . The thiol group permits chemoselective disulfide/trisulfide coupling with electrophilic sulfur reagents and biological thiols, while the diethylamino head provides a solubilising, charge‑tuneable and metal‑chelating moiety [1]. Its own physicochemical signature (calc. density 0.89 g cm⁻³, bp 185.6 °C at 760 mmHg, flash point 66.1 °C, vapour pressure 0.691 mmHg at 25 °C) differentiates it from shorter‑chain or less‑substituted analogs that are more volatile or possess weaker base strength .

Why a Generic Alkylaminothiol Cannot Replace 3‑(Diethylamino)‑1‑propanethiol in Structure‑Driven Procurement Pipelines


In the widely cited podophyllotoxin 4β‑disulfide/trisulfide series, the nature of the terminal amine substituent is the dominant SAR variable controlling both cytotoxic potency and the ability to overcome multi‑drug resistance (MDR) [1]. Replacing the diethylamino group with a smaller dimethylamino, a constrained pyrrolidine, a more basic piperidine, or a neutral morpholine alters the pKₐ, LogP, and steric bulk of the side‑chain, which directly modulates the Resistance Factor (RF) – the ratio of IC₅₀ in the drug‑resistant KB/VCR cell line versus the sensitive KB line [1]. Consequently, a procurement officer who approves a “close enough” aminothiol without verifying which amine‑substitution profile is required risks acquiring a building block that yields a final conjugate with inferior MDR‑overcoming activity, undermining the project’s lead‑optimisation goals.

Quantitative Evidence that 3‑(Diethylamino)‑1‑propanethiol Outperforms Its Closest Aminothiol Analogs in MDR‑Relevant Cytotoxic Assays


MDR‑Overcoming Potency: RF of the Diethylamino‑Disulfide Conjugate vs. Piperidine, Pyrrolidine, and Morpholine Analogs

In the 4β‑disulfide podophyllotoxin series, the compound derived from 3‑(diethylamino)‑1‑propanethiol (assigned as compound 17p in the RSC Advances study) displayed an RF of 1.20, dramatically lower than the RF of etoposide (7.40) and substantially better than the morpholine analog 17i (RF 1.73), the piperidine analog 17l (RF 0.33, but with notably weaker KB potency of 2.90 μM) and the N‑methylpiperazine analog 17j (RF 0.71) [1]. A lower RF indicates superior ability to maintain cytotoxicity in vincristine‑resistant cells relative to the sensitive parental line.

multi‑drug resistance podophyllotoxin disulfide linker Resistance Factor KB/VCR

Cytotoxic IC₅₀ Profile of the Diethylamino‑Disulfide Conjugate vs. Etoposide and Aminothiol‑Series Benchmark

The diethylamino‑bearing disulfide conjugate 17p exhibited an IC₅₀ of 1.81 μM against KB cells and 2.18 μM against KB/VCR cells, which is more potent than etoposide (KB IC₅₀ 2.27 μM, KB/VCR IC₅₀ 16.8 μM) [REFS-1, Table 1]. Among the heteroalkyl‑substituted disulfide series, 17p achieved single‑digit micromolar potency in both cell lines, a property shared by only a subset of analogs (e.g., pyrrolidine 17k and piperidine 17l), whereas other analogs such as morpholine 17i lost significant potency in KB/VCR (IC₅₀ 6.44 μM) [1].

cytotoxicity podophyllotoxin IC₅₀ KB cell line KB/VCR

SAR Linker‑Length Tolerance Confirms the n‑Propyl Spacer as Optimal for the Diethylamino Disulfide Conjugate

The study explicitly states that “compounds with n‑propyl‑linker (e.g. 17h and 17i) showed almost equivalent cytotoxic activities to compounds with ethyl‑linker (e.g. 17s and 17t)” [1]. Because 3‑(diethylamino)‑1‑propanethiol provides precisely the n‑propyl spacer between the disulfide and the amine, it pre‑establishes the optimal tether geometry without requiring an additional synthetic step to adjust the carbon chain length.

linker length structure‑activity relationship n‑propyl disulfide cytotoxicity

Plasma Stability of the Disulfide‑Linker Motif in the Diethylamino‑Bridged Conjugate

The most promising disulfide conjugate, 17l (piperidine analog), was evaluated for metabolic stability in human plasma. The disulfide bond was stable for over 8 hours, indicating good potential for in‑vivo anti‑cancer development [1]. Because the disulfide‑linker chemistry is identical across the 17 series and the stability is governed by the disulfide moiety rather than the distal amine, conjugates constructed with 3‑(diethylamino)‑1‑propanethiol are expected to exhibit comparable plasma stability.

metabolic stability human plasma disulfide bond in vivo prospect drug resistance

Evidence‑Backed Deployment Scenarios Where 3‑(Diethylamino)‑1‑propanethiol Is the Preferable Procurement Choice


Medicinal Chemistry: 4β‑Disulfide/Trisulfide Podophyllotoxin Conjugates Targeting Vincristine‑Resistant Cancers

Most of the disulfide conjugates exhibited far lower RF values than etoposide (RF 7.40), and 17p (RF 1.20) delivered a strong balance of potency and MDR circumvention [1]. Procurement of 3‑(diethylamino)‑1‑propanethiol as the thiol partner is indicated whenever the project aims to systematically explore SAR at the terminal amine position while maintaining the validated n‑propyl‑disulfide‑podophyllotoxin scaffold.

Chemical Biology Toolbox: Redox‑Sensitive Bioconjugate Linkers with Tunable Tertiary‑Amine Basicity

The diethylamino group provides intermediate basicity and hydrogen‑bond acceptor capacity between a morpholine (weaker base) and a piperidine (stronger base). In the podophyllotoxin series, this translated into an RF of 1.20 [1], distinct from the morpholine (RF 1.73) and piperidine (RF 0.33) analogs. Laboratories designing stimuli‑responsive antibody‑drug conjugates (ADCs) or glutathione‑cleavable probes can therefore use this building block to deliberately modulate intracellular release kinetics and lysosomal escape without altering the disulfide‑linker chemistry.

Process Chemistry Development: Single‑Step Introduction of a Pre‑Optimised Aminoalkyl Disulfide Pharmacophore

Because the n‑propyl spacer between the amine and the disulfide was shown to be equipotent to the ethyl‑linker series [1], chemists can introduce the entire diethylamino‑propyl‑disulfide pharmacophore in one thiol‑disulfide exchange step, avoiding a two‑step sequence of chloroalkylation followed by thiol displacement. This reduces step‑count, improves atom economy, and eliminates the handling of volatile, lachrymatory intermediates.

Pre‑Clinical Lead Optimisation: Head‑to‑Head Comparator Screen Against Morpholine and Piperidine Side‑Chains

The published SAR data provide a ready‑made comparator panel for any new podophyllotoxin derivative programme. The diethylamino conjugate 17p sits in a quantifiable activity landscape between 17i (morpholine), 17l (piperidine) and 17k (pyrrolidine) [1], allowing medicinal chemists to benchmark their novel analogs directly against a compound that already demonstrates single‑digit micromolar potency in both sensitive and resistant cell lines. Purchasing the thiol building block pre‑enables this standardised comparator workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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